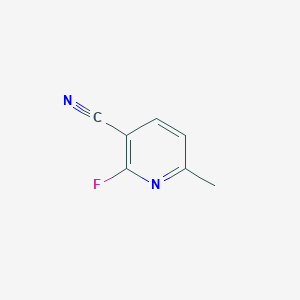

6,7-difluoro-1H-1,3-benzodiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-difluoro-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular weight of 169.13 . It belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .

Synthesis Analysis

The specific synthesis step for similar compounds is to first react phthalamide with ammonia in the presence of an alcohol or a base to generate an imidazole compound, and then a redox reaction to obtain the final product .Molecular Structure Analysis

The IUPAC name for this compound is 6,7-difluoro-1H-benzimidazol-2-amine . The InChI code is 1S/C7H5F2N3/c8-3-1-2-4-6 (5 (3)9)12-7 (10)11-4/h1-2H, (H3,10,11,12) .Scientific Research Applications

6,7-difluoro-1H-1,3-benzodiazol-2-amine has been used in a variety of scientific research applications. It has been used in the synthesis of organic molecules, such as amino acids, peptides, and nucleotides. It has also been used in the synthesis of pharmaceuticals, including anti-inflammatory drugs, antifungal drugs, and antibiotics. This compound has also been used in the study of biochemical and physiological processes, such as the metabolism of drugs, the regulation of enzymes, and the regulation of gene expression.

Mechanism of Action

The mechanism of action of 6,7-difluoro-1H-1,3-benzodiazol-2-amine is not well understood. It is believed to act as an inhibitor of certain enzymes and as a modulator of certain metabolic pathways. It has been shown to interact with a variety of proteins and enzymes, including cytochrome P450 enzymes, proteases, and kinases. It is also believed to interact with certain receptors, such as the serotonin receptor and the histamine receptor.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and proteases, and to modulate the activity of certain metabolic pathways. It has also been shown to interact with certain receptors, such as the serotonin receptor and the histamine receptor. In addition, this compound has been shown to have anti-inflammatory, antifungal, and antibiotic activity.

Advantages and Limitations for Lab Experiments

6,7-difluoro-1H-1,3-benzodiazol-2-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and commercially available. It is also highly versatile, allowing for the synthesis of a variety of organic molecules. In addition, it is relatively easy to synthesize, with a variety of methods available.

However, there are also some limitations to using this compound in laboratory experiments. It is a highly reactive compound and must be handled with care. In addition, the reaction conditions required for its synthesis can be difficult to achieve in a laboratory setting. Finally, the mechanism of action of this compound is not well understood, making it difficult to predict the effects of its use in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 6,7-difluoro-1H-1,3-benzodiazol-2-amine. It could be used in the development of new drugs and therapies, as it has been shown to interact with a variety of proteins and enzymes. It could also be used in the study of biochemical and physiological processes, such as the regulation of gene expression and the metabolism of drugs. Finally, it could be used in the synthesis of materials, such as polymers and nanomaterials.

Synthesis Methods

6,7-difluoro-1H-1,3-benzodiazol-2-amine can be synthesized from commercially available starting materials via a variety of methods. The most common method is the three-component reaction of a difluorobenzene, a diazole, and a primary amine. This reaction requires the use of anhydrous conditions and an inert atmosphere, such as nitrogen or argon. The reaction proceeds via a nucleophilic aromatic substitution, forming the desired product. Other methods for synthesizing this compound include the use of a palladium-catalyzed reaction, a Heck reaction, and the use of a Grignard reagent.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-difluoro-1H-1,3-benzodiazol-2-amine involves the reaction of 2-amino-5,6-difluorobenzonitrile with hydrazine hydrate in the presence of a catalyst to form the target compound.", "Starting Materials": [ "2-amino-5,6-difluorobenzonitrile", "hydrazine hydrate", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-amino-5,6-difluorobenzonitrile in a suitable solvent.", "Step 2: Add hydrazine hydrate to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 5: Cool the reaction mixture and filter the solid product.", "Step 6: Wash the solid product with a suitable solvent and dry to obtain 6,7-difluoro-1H-1,3-benzodiazol-2-amine." ] } | |

CAS RN |

889127-08-6 |

Molecular Formula |

C7H5F2N3 |

Molecular Weight |

169.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.